molecular formula C19H26N2O2 B2646972 N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide CAS No. 2361850-58-8

N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide

Katalognummer B2646972
CAS-Nummer: 2361850-58-8
Molekulargewicht: 314.429
InChI-Schlüssel: LYDSDPOSKMEFER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide, also known as CMPI, is a small molecule inhibitor that targets the protein phosphatase 2A (PP2A). PP2A is a critical regulator of many cellular processes, including cell growth, differentiation, and apoptosis. The dysregulation of PP2A has been implicated in various diseases, including cancer, neurodegeneration, and cardiovascular diseases.

Wissenschaftliche Forschungsanwendungen

N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has been extensively studied in various scientific research applications. One of the most significant applications is in cancer research, where N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy.

Wirkmechanismus

N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide targets the PP2A protein by binding to its catalytic subunit, inhibiting its activity. PP2A is a critical regulator of many cellular processes, including cell growth, differentiation, and apoptosis. The dysregulation of PP2A has been implicated in various diseases, including cancer, neurodegeneration, and cardiovascular diseases. By inhibiting PP2A, N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide can induce cell death in cancer cells and potentially treat various diseases.
Biochemical and Physiological Effects:
N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has been shown to induce cell death in cancer cells by inhibiting PP2A activity. Additionally, N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has been shown to reduce inflammation and oxidative stress in various disease models, including Alzheimer's disease and cardiovascular diseases. N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has also been shown to improve cognitive function in animal models of neurodegeneration.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide in lab experiments is its specificity for PP2A. N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide does not target other phosphatases, making it a useful tool for studying the role of PP2A in various cellular processes. However, one limitation of using N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Zukünftige Richtungen

There are several future directions for N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide research. One direction is to further investigate its potential as a cancer therapy. N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has shown promising results in vitro and in vivo, and further studies are needed to determine its efficacy and safety in clinical trials. Another direction is to investigate its potential as a therapy for neurodegenerative diseases, such as Alzheimer's disease. N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has shown to improve cognitive function in animal models, and further studies are needed to determine its potential in humans. Additionally, more studies are needed to investigate the potential of N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide in cardiovascular diseases and other diseases where PP2A dysregulation has been implicated.

Synthesemethoden

The synthesis of N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide involves several steps, including the reaction of 4-aminobenzoic acid with cyclooctylmethyl bromide to form N-(cyclooctylmethyl)-4-aminobenzamide. This intermediate is then reacted with propionyl chloride to form N-(cyclooctylmethyl)-4-(propionylamino)benzamide. Finally, the propionyl group is replaced with a prop-2-enoyl group using propargylamine and palladium-catalyzed cross-coupling reaction to yield N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide.

Eigenschaften

IUPAC Name

N-(cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-2-18(22)21-17-12-10-16(11-13-17)19(23)20-14-15-8-6-4-3-5-7-9-15/h2,10-13,15H,1,3-9,14H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDSDPOSKMEFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.